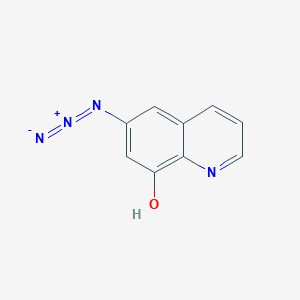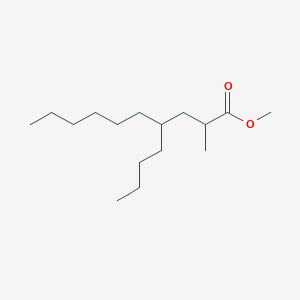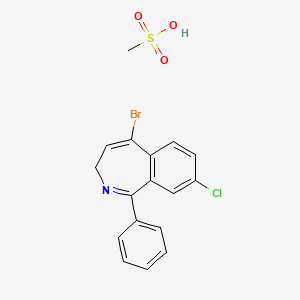![molecular formula C16H35NO B14401342 3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine CAS No. 85688-08-0](/img/structure/B14401342.png)
3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine is an organic compound characterized by its unique structure, which includes a propan-1-amine backbone with a 2,4,6-trimethyldecyl group attached via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,4,6-trimethyldecanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2,4,6-trimethyldecyl group, forming the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new ether or thioether compounds.
Applications De Recherche Scientifique
3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The ether linkage may also play a role in the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,4,6-Trimethylheptyl)oxy]propan-1-amine
- 3-[(2,4,6-Trimethylnonyl)oxy]propan-1-amine
- 3-[(2,4,6-Trimethyldodecyl)oxy]propan-1-amine
Uniqueness
3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine is unique due to its specific 2,4,6-trimethyldecyl group, which imparts distinct physicochemical properties such as hydrophobicity and steric bulk. These properties can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
85688-08-0 |
|---|---|
Formule moléculaire |
C16H35NO |
Poids moléculaire |
257.45 g/mol |
Nom IUPAC |
3-(2,4,6-trimethyldecoxy)propan-1-amine |
InChI |
InChI=1S/C16H35NO/c1-5-6-8-14(2)11-15(3)12-16(4)13-18-10-7-9-17/h14-16H,5-13,17H2,1-4H3 |
Clé InChI |
QCCRZABDWHPVCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CC(C)CC(C)COCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)





![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)


![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
